molecular formula C10H7BrO3 B8051251 7-bromo-2H-chromene-3-carboxylic acid

7-bromo-2H-chromene-3-carboxylic acid

Cat. No.: B8051251
M. Wt: 255.06 g/mol
InChI Key: ZQYIJPPJPBKYEM-UHFFFAOYSA-N
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Description

7-Bromo-2H-chromene-3-carboxylic acid (CAS 959858-01-6) is a high-value brominated chromene derivative with a molecular formula of C10H7BrO3 and a molecular weight of 255.06 g/mol . This compound serves as a versatile chemical building block, particularly in the design and synthesis of novel chromene and furo-chromene derivatives for pharmaceutical research . The chromene scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities. Researchers are increasingly exploring these scaffolds for their potential as selective inhibitors of disease-associated enzymes, such as the tumor-associated carbonic anhydrase (CA) isoforms IX and XII . The presence of both the bromo substituent and the carboxylic acid functional group on the core chromene structure provides reactive handles for further synthetic modification, making this compound a critical intermediate in developing targeted therapeutic agents. Handle with care; this compound may cause skin and eye irritation and specific target organ toxicity upon repeated exposure . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. It must be stored sealed in a dry, room-temperature environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYIJPPJPBKYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 7 Bromo 2h Chromene 3 Carboxylic Acid and Its Structural Analogues

Established Synthetic Pathways to Chromene-3-carboxylic Acid Derivatives

The foundational approaches to constructing the chromene-3-carboxylic acid scaffold have long been rooted in classic organic reactions, which have been adapted and optimized over time for improved yields and substrate scope.

Classic Condensation Reactions and Their Adaptations

The Knoevenagel condensation is a cornerstone in the synthesis of chromene-3-carboxylic acid derivatives. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a basic catalyst. sapub.orgbhu.ac.inresearchgate.netorganic-chemistry.orgresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's outcome. Piperidine (B6355638), often in combination with an acid co-catalyst like acetic acid or in a solvent such as ethanol (B145695) or pyridine (B92270), is a commonly employed catalyst for this transformation. sapub.orgresearchgate.net The reaction proceeds through the formation of a coumarin-3-carboxylic acid intermediate, which can then be selectively reduced to the corresponding 2H-chromene derivative.

The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, can also be employed and is often followed by decarboxylation, although conditions can be tailored to isolate the carboxylic acid product. organic-chemistry.org

Another classical approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. rsc.orgnih.gov While historically significant for the synthesis of cinnamic acids and coumarins, its application to directly form 2H-chromene-3-carboxylic acids is less common but represents a potential pathway through subsequent chemical modifications.

These condensation reactions have been adapted using various catalysts and conditions to improve efficiency. For instance, the use of ionic liquids or solid-phase synthesis has been explored to facilitate greener and more straightforward purification processes. bhu.ac.inresearchgate.net

Transformations from Related Heterocyclic Precursors (e.g., Benzopyranones)

An alternative and widely used strategy for the synthesis of 2H-chromene-3-carboxylic acids involves the chemical transformation of related heterocyclic precursors, most notably coumarins (benzopyran-2-ones). Coumarin-3-carboxylic acids, which are readily accessible through Knoevenagel condensation of salicylaldehydes and malonic acid derivatives, serve as key intermediates. researchgate.netnih.gov

The transformation of a coumarin-3-carboxylic acid to a 2H-chromene-3-carboxylic acid typically involves the reduction of the lactone carbonyl group. This can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) can be used to selectively reduce the lactone, followed by dehydration to yield the 2H-chromene ring system. The precise control of reaction conditions is crucial to prevent over-reduction of other functional groups.

Furthermore, the ester derivatives of coumarin-3-carboxylic acid can also be utilized. These esters can be subjected to reduction, and subsequent hydrolysis of the resulting 2H-chromene-3-carboxylate ester yields the desired carboxylic acid.

Targeted Synthesis of Brominated Chromene Systems

The introduction of a bromine atom at a specific position on the chromene core requires careful consideration of the synthetic strategy, either by using a brominated precursor or by regioselective bromination of the pre-formed chromene ring.

Regioselective Introduction of Bromine on the Chromene Core

The direct bromination of the 2H-chromene-3-carboxylic acid core can be challenging due to the presence of multiple potential reaction sites. The electron-rich aromatic ring is susceptible to electrophilic substitution, and the position of bromination will be directed by the existing substituents. For the synthesis of the 7-bromo isomer, direct bromination would require a pre-existing directing group on the aromatic ring to favor substitution at the 7-position.

A more controlled and common approach is to start with a precursor that already contains the bromine atom at the desired position. This pre-functionalization strategy ensures the regiochemical outcome of the final product.

Synthesis of 7-Bromo-2H-chromene-3-carboxylic Acid via Specific Precursors

A primary and reliable method for the synthesis of this compound involves the use of 5-bromosalicylaldehyde (B98134) as the starting material. mdpi.comresearchgate.netnih.gov The bromine atom at the 5-position of the salicylaldehyde will correspond to the 7-position in the resulting chromene ring system.

The synthesis proceeds via a Knoevenagel condensation of 5-bromosalicylaldehyde with an active methylene compound like malonic acid or diethyl malonate in the presence of a base such as piperidine. bhu.ac.inresearchgate.net When malonic acid is used, the reaction can directly yield 7-bromocoumarin-3-carboxylic acid. If diethyl malonate is used, the initial product is ethyl 7-bromocoumarin-3-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with an aqueous base followed by acidification. organic-chemistry.org

The resulting 7-bromocoumarin-3-carboxylic acid can then be selectively reduced, as described in section 2.1.2, to afford the target molecule, this compound. This multi-step approach, starting from a readily available brominated precursor, provides a clear and controlled pathway to the desired product.

Table 1: Plausible Synthesis of this compound

StepReactantsReagents/ConditionsProduct
15-Bromosalicylaldehyde, Diethyl malonatePiperidine, Ethanol, RefluxEthyl 7-bromo-2-oxo-2H-chromene-3-carboxylate
2Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylateNaOH (aq), then HCl (aq)7-Bromo-2-oxo-2H-chromene-3-carboxylic acid
37-Bromo-2-oxo-2H-chromene-3-carboxylic acidSelective reducing agent (e.g., NaBH4), then dehydrationThis compound

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of chromene derivatives, often employing transition metal catalysis to achieve high selectivity and yield under mild conditions.

One notable advanced strategy is the rhodium(III)-catalyzed redox-neutral C-H activation and [3+3] annulation cascade. sapub.orgresearchgate.netorganic-chemistry.org This method allows for the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. The reaction proceeds with excellent regioselectivity and tolerates a wide range of functional groups, including halogens, making it a potentially powerful tool for the synthesis of compounds like this compound. researchgate.net The use of a rhodium catalyst enables the direct formation of the chromene ring with the carboxylic acid functionality in a single, atom-economical step.

Palladium-catalyzed reactions have also been developed for the synthesis of chromene derivatives. For instance, palladium-catalyzed coupling reactions can be employed to construct the chromene core. While specific examples for 3-carboxy-2H-chromenes are part of ongoing research, these methods offer potential for novel synthetic routes. researchgate.net

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromene derivatives. While not directly focused on the synthesis of the racemic target compound of this article, these methods highlight the advancements in controlling the stereochemistry of the chromene core, which is of significant interest for the synthesis of chiral analogues.

Table 2: Advanced Catalytic Approaches for Chromene-3-Carboxylic Acid Synthesis

Catalytic SystemPrecursorsKey Features
Rhodium(III)N-Phenoxyacetamides, MethyleneoxetanonesRedox-neutral, C-H activation, [3+3] annulation, High regioselectivity
Palladium(0/II)Bromoquinones, Vinyl stannanesFormal [3+3] cycloaddition, Multicatalysis

These advanced strategies often provide advantages over classical methods in terms of reaction efficiency, functional group tolerance, and the potential for asymmetric synthesis, paving the way for the development of novel and complex chromene-based molecules.

Microwave-Assisted Organic Synthesis of Chromene Carboxylic Acids

Microwave-assisted organic synthesis has become a cornerstone for accelerating chemical transformations, offering significant reductions in reaction times and often leading to improved yields compared to conventional heating methods. nih.govrsc.org The synthesis of chromene derivatives is particularly amenable to this technology. For the preparation of chromene carboxylic acids, a key strategy involves the microwave-assisted condensation of a substituted salicylaldehyde with a reagent that provides the three-carbon chain and the carboxyl group.

In a typical approach, 4-bromosalicylaldehyde would serve as the starting material to introduce the bromo-substituent at the 7-position of the chromene ring. This could be reacted with a compound containing an active methylene group, such as malonic acid or its derivatives, in a Knoevenagel-type condensation. Microwave irradiation, often in a polar solvent like dimethylformamide (DMF) or ethanol, can dramatically accelerate the initial condensation and subsequent intramolecular cyclization to form the chromene ring. nih.govresearchgate.net Research on related structures has demonstrated that multicomponent reactions under microwave conditions are highly effective for constructing complex chromene scaffolds in a single step. nih.govnih.gov This method not only enhances the reaction rate but also aligns with green chemistry principles by reducing energy consumption. researchgate.net

A comparative study on the synthesis of various 2H-chromene derivatives highlighted the efficiency of microwave-assisted methods over conventional refluxing, with reaction times dropping from several hours to mere minutes. nih.govresearchgate.net

Metal-Catalyzed Methodologies for Chromene Construction

Transition metal catalysis offers a powerful and versatile toolkit for the construction of the 2H-chromene scaffold, enabling unique bond formations and high levels of selectivity. msu.edu Various catalytic systems have been developed, employing metals such as cobalt, iron, rhodium, and palladium. msu.edunih.gov

An iron-catalyzed intramolecular alkyne-aldehyde metathesis has been shown to be effective for producing functionalized 2H-chromene derivatives, including those with halide substituents. msu.edu This approach would involve the synthesis of a propargyl ether from 4-bromosalicylaldehyde, which then undergoes an iron(III)-catalyzed cyclization to yield the 7-bromo-2H-chromene core. msu.edu

A particularly relevant and advanced method is the rhodium(III)-catalyzed C-H activation and [3+3] annulation. This strategy can directly construct 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones, with the latter serving as the three-carbon source that includes the carboxylic acid moiety. organic-chemistry.org This redox-neutral process provides a highly efficient and atom-economical route to the target structure.

Cobalt-catalyzed metalloradical pathways present another innovative approach. In this method, a salicyl N-tosylhydrazone (derivable from 4-bromosalicylaldehyde) acts as a carbene-radical precursor. Its reaction with a terminal alkyne, mediated by a cobalt(II) porphyrin complex, proceeds through a tandem radical addition-cyclization to form the 2H-chromene ring. msu.edunih.gov This methodology is noted for its broad substrate scope and tolerance of various functional groups. msu.edu

The following table summarizes various metal catalysts and the corresponding reaction types used in the synthesis of chromene scaffolds.

Metal CatalystReaction TypeStarting Materials (Example)Reference
Iron (FeCl₃)Intramolecular Alkyne-Aldehyde MetathesisAlkynyl ether of salicylaldehyde msu.edu
Rhodium (Rh(III))C-H Activation / [3+3] AnnulationN-phenoxyacetamide and methyleneoxetanone organic-chemistry.org
Cobalt ([CoII(Por)])Metallo-Radical Coupling-CyclizationSalicyl N-tosylhydrazone and terminal alkyne msu.edunih.gov
Palladium (Pd)Ring-Closure of 2-Isoprenyl Phenols2-Isoprenyl Phenol nih.gov
Nickel (Ni)C-O Activation / C-C Coupling2-ethoxy-2H-chromene and boronic acid organic-chemistry.org

Green Chemistry Principles in the Synthesis of Chromene Scaffolds

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like chromenes to minimize environmental impact. researchgate.net For the synthesis of this compound, several green strategies can be envisioned.

One of the primary tenets of green chemistry is the use of environmentally benign solvents. Water has been successfully employed as a solvent for the Knoevenagel condensation to produce coumarin-3-carboxylic acids, a class of compounds structurally related to the target molecule. rsc.orgbhu.ac.in The use of water, often at room temperature, can facilitate high yields without the need for hazardous organic solvents. bhu.ac.in

Catalyst-free approaches represent another significant green advancement. Studies have shown that the Knoevenagel condensation can proceed efficiently in water under neutral conditions simply with heating, completely avoiding the use of a catalyst and simplifying product purification. rsc.org Furthermore, the use of biodegradable and reusable catalysts, such as certain enzymes or simple organic molecules, is a key green tactic. For instance, porcine pancreas lipase (B570770) (PPL) immobilized on magnetic nanotubes has been used to catalyze the synthesis of substituted 2H-chromenes, offering high stability and reusability. nih.gov

Optimization of Reaction Parameters and Yield Efficiency in Target Compound Synthesis

Achieving optimal yield and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The Knoevenagel condensation between 4-bromosalicylaldehyde and malonic acid is a critical step where optimization can have a substantial impact. Key parameters include the choice of catalyst, solvent, reaction temperature, and time.

Systematic studies on the synthesis of related chromene and coumarin (B35378) derivatives have shown that the nature and amount of the catalyst are crucial. bhu.ac.inresearchgate.net While base catalysts like piperidine are traditional choices, milder organocatalysts or even catalyst-free systems can be more effective and greener. rsc.orgresearchgate.net The solvent plays a dual role in dissolving reactants and influencing the reaction pathway; polar protic solvents like ethanol or water often give good results. bhu.ac.inresearchgate.net Temperature is another critical factor; while some reactions require heating, others can proceed efficiently at room temperature, which is preferable for energy conservation and minimizing side reactions. bhu.ac.in

The following interactive table illustrates a plausible optimization study for the synthesis of this compound via the condensation of 4-bromosalicylaldehyde and malonic acid.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol2524Trace
2Piperidine (10)Ethanol80 (Reflux)865
3Piperidine (20)Ethanol80 (Reflux)672
4Proline (20)Water601278
5Proline (20)Water80585
6NoneWater100 (Reflux)1082
7Immobilized Lipase (30 mg)DMF65590
8Immobilized Lipase (30 mg)DMF65392

This table represents a hypothetical optimization based on findings for structurally similar compounds. bhu.ac.innih.govresearchgate.net

Based on such a study, the optimal conditions would be selected to maximize yield and efficiency while adhering to green chemistry principles where possible. The results indicate that an enzymatic approach could provide the highest yield in a relatively short time under moderate temperature conditions.

Chemical Reactivity and Advanced Derivatization Strategies for 7 Bromo 2h Chromene 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C3 position is a key handle for functionalization, readily undergoing reactions typical of this functional group.

Esterification of 7-bromo-2H-chromene-3-carboxylic acid can be achieved through various standard methods to yield a range of ester derivatives. These reactions are pivotal for modifying the compound's solubility, lipophilicity, and pharmacokinetic properties. Common esterification techniques include Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, and alkylation of the carboxylate salt with an alkyl halide. For instance, the reaction of a similar compound, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid, with allyl bromide in the presence of potassium carbonate affords the corresponding allyl ester researchgate.netnih.gov.

Amidation, the formation of an amide bond, is another crucial transformation for creating derivatives with diverse biological activities. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride or oxalyl chloride, which is then reacted with an amine semanticscholar.org. Alternatively, a plethora of coupling agents can be employed to facilitate amide bond formation directly from the carboxylic acid and amine, minimizing the need for harsh reaction conditions.

Reagent/CatalystAmineProductReference(s)
Thionyl ChlorideVarious aminesChromone-3-carboxamides semanticscholar.org
Coupling AgentsPrimary and secondary aminesAmides

This table presents common reagents for amidation reactions of carboxylic acids.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. For aromatic carboxylic acids, this reaction is often challenging and typically requires harsh conditions. However, the presence of certain activating groups can facilitate this process. For coumarin-3-carboxylic acids, which are structurally related to the target molecule, decarboxylation can occur during the hydrolysis of their ester precursors, particularly when an electron-donating group is present on the aromatic ring nih.gov.

Recent advancements have demonstrated that decarboxylation of aryl carboxylic acids can be achieved under milder conditions using photoredox catalysis researchgate.net. These methods often involve the in situ generation of reactive intermediates that readily lose CO2 to form aryl radicals, which can then be trapped or undergo further reactions. While specific studies on the decarboxylation of this compound are not prevalent, the electron-withdrawing nature of the bromo and carboxyl groups might influence its reactivity in such transformations.

Transformations at the Bromo Substituent (C7 Position)

The bromine atom at the C7 position serves as a versatile handle for introducing a wide range of substituents onto the aromatic ring through various cross-coupling and substitution reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide wikipedia.orglibretexts.org. The bromo substituent at the C7 position of this compound makes it an ideal substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. This reaction typically proceeds in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of reaction conditions can be tailored to accommodate a wide range of functional groups on both coupling partners. A similar Suzuki cross-coupling reaction has been reported for a 3-(5-bromothiophen-2-yl)-7-(diethylamino)-2H-chromen-2-one with 3-nitrophenylboronic acid, demonstrating the feasibility of this transformation on a related chromene scaffold nih.gov.

Coupling PartnerCatalystBaseProductReference(s)
Arylboronic acidPd(PPh3)4Na2CO37-Aryl-2H-chromene-3-carboxylic acid nih.gov
Heteroarylboronic acidPd(OAc)2/SPhosK3PO47-Heteroaryl-2H-chromene-3-carboxylic acid nih.gov

This table illustrates typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the deactivating effect of the bromo substituent and the electron-withdrawing nature of the carboxylic acid group would likely make direct nucleophilic displacement of the bromide ion difficult under standard conditions.

However, under forcing conditions or with the use of specific catalysts, nucleophilic substitution might be achievable. Reactions with strong nucleophiles such as alkoxides, thiolates, or amines could potentially lead to the corresponding ether, thioether, or amine derivatives. It is important to note that the reactivity will be highly dependent on the specific nucleophile and reaction conditions employed.

Reactivity of the 2H-Chromene Heterocyclic System

The 2H-chromene ring system possesses its own unique reactivity, primarily associated with the endocyclic double bond. This double bond can undergo electrophilic addition reactions. For instance, reaction with halogens (e.g., Br2) or hydrohalic acids (e.g., HBr) would be expected to lead to the corresponding dihalo- or halohydrin adducts, respectively.

Furthermore, the 2H-chromene ring can be susceptible to ring-opening reactions under certain conditions. For example, treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) can lead to the opening of the pyranone ring nih.gov. The stability of the 2H-chromene ring in this compound will be influenced by the substituents present and the reaction conditions applied.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions represent powerful tools for constructing complex polycyclic systems from relatively simple precursors. The C2-C3 double bond of the 2H-chromene core is a reactive dienophile and dipolarophile, readily participating in these transformations.

A notable example is the visible light-promoted [3+2]-cycloaddition of 3-cyanochromones with N-cyclopropyloamines. acs.org While this reaction was demonstrated on a 7-bromo-3-cyanochromone, the underlying principles are applicable to the carboxylic acid analogue. In this process, a photocatalyst, such as Eosin Y, initiates the formation of a radical cation from N-cyclopropylaniline, which then undergoes ring-opening and subsequent [3+2] cycloaddition with the electron-poor chromone (B188151) double bond. acs.org This strategy leads to the formation of complex cyclopenta[b]chromene (B11913239) derivatives. For instance, the reaction of a 7-bromo-substituted 3-cyanochromone (B1581749) with N-cyclopropylaniline afforded the corresponding cyclopenta[b]chromenocarbonitrile product in good yield, demonstrating the viability of using the 7-bromo-chromene scaffold in such transformations. acs.org

The following table summarizes the results of a [3+2] photocycloaddition between a 7-bromo-3-cyanochromone and N-cyclopropylaniline, highlighting the formation of the fused pentacyclic product.

Reactant 1Reactant 2CatalystConditionsProductYield (%)
7-Bromo-3-cyanochromoneN-CyclopropylanilineEosin YGreen LED, DMSO, 24h7-Bromo-9-oxo-1-(phenylamino)-1,2,3,3a,9,9a-hexahydrocyclopenta[b]chromene-9a-carbonitrile75
Data sourced from a study on visible light promoted [3+2]-cycloaddition reactions. acs.org

Furthermore, [4+2] annulation reactions provide another route to elaborate the chromene framework. Asymmetric [4+2] cycloadditions of salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate, have been developed to produce highly functionalized 4H-chromene derivatives with excellent diastereoselectivity. rsc.org This methodology could foreseeably be adapted to precursors of this compound to generate chiral polycyclic analogues.

Annulation strategies are also critical for the initial construction of the chromene ring itself. Rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones provides a direct, one-pot synthesis of the 2H-chromene-3-carboxylic acid framework. msu.edu This type of reaction demonstrates a modern approach to building the core structure, which can be applied to appropriately substituted precursors to yield the 7-bromo derivative.

Functionalization and Modification of the Pyranyl Ring

The pyran ring of this compound offers multiple sites for functionalization, primarily at the C2-C3 double bond and the C4 position. These modifications can dramatically alter the molecule's steric and electronic properties.

Epoxidation of the C2-C3 Double Bond

The electron-deficient C2-C3 double bond is susceptible to electrophilic attack, making epoxidation a key transformation. Asymmetric epoxidation of 2H-chromenes can be achieved using chiral Mn(III) salen complexes as catalysts. iitm.ac.in These reactions convert the alkene into a chiral epoxide, which is a versatile intermediate for further derivatization. For example, the epoxidation of 6-cyano-2,2-dimethylchromene using a chiral Mn(III) salen catalyst and NaOCl as the oxidant proceeds with high conversion and excellent enantioselectivity (>98% ee). iitm.ac.in The resulting epoxide can undergo nucleophilic ring-opening reactions to introduce a wide range of functional groups at the C2 and C3 positions, leading to highly substituted chroman derivatives.

Hydrogenation of the C2-C3 Double Bond

The C2-C3 double bond can be stereoselectively reduced to yield the corresponding chroman ring system. Iridium-catalyzed asymmetric hydrogenation of 2H-chromenes using chiral phosphine-oxazoline ligands provides a highly efficient route to access isoflavan (B600510) derivatives in high yields and with excellent enantioselectivities (up to 99.7% ee). lookchem.com This transformation is significant as it converts the planar 2H-chromene into a three-dimensional chroman structure with newly formed stereocenters, which is a common motif in bioactive molecules. The hydrogenation of the double bond removes a site of reactivity but introduces conformational complexity. lookchem.comdalalinstitute.com

Reactions at the C4 Position

The C4 position, being allylic, is also a target for modification. While direct functionalization can be challenging, reactions that proceed through an ortho-quinone methide intermediate can lead to substitution at this position. For example, the reaction of 3-nitro-2H-chromenes with azomethine ylides can proceed via a Michael addition to the C3-C4 double bond, followed by cyclization, effectively functionalizing the C4 position as part of a newly formed pyrrolidine (B122466) ring fused to the chromene. mdpi.com

The following table outlines key strategies for modifying the pyranyl ring of the 2H-chromene scaffold.

Reaction TypeReagents/CatalystTarget SiteProduct TypeSignificance
Asymmetric EpoxidationChiral Mn(III) Salen Complex, NaOClC2-C3 Double BondChiral Chromene EpoxideCreates a versatile intermediate for nucleophilic ring-opening. iitm.ac.in
Asymmetric Hydrogenation(aS)-Ir/In-BiphPHOX Complex, H₂C2-C3 Double BondChiral ChromanAccess to enantioenriched isoflavan structures. lookchem.com
Michael Addition/CyclizationAzomethine YlidesC3-C4 Double BondFused Pyrrolidine RingFunctionalizes the C4 position via annulation. mdpi.com

Design and Synthesis of Structurally Diversified this compound Analogues

The this compound scaffold is well-suited for the generation of diverse chemical libraries due to its multiple reactive handles. Analogue synthesis can be approached by modifying the existing functional groups or by building the scaffold from varied precursors.

Synthesis of the Core Scaffold

The synthesis of the 2H-chromene-3-carboxylic acid core often begins with a substituted salicylaldehyde (B1680747). For the target compound, 4-bromosalicylaldehyde would be the appropriate starting material. A common method involves the Knoevenagel condensation of the salicylaldehyde with an active methylene (B1212753) compound like malonic acid or its esters, followed by intramolecular cyclization. nih.gov Alternative one-pot, three-component reactions of a salicylaldehyde, an amine, and an alkenyl boronic acid can also efficiently produce 2H-chromenes. nih.gov

Derivatization of the Carboxylic Acid Group

The carboxylic acid at the C-3 position is a prime site for derivatization. Standard esterification or amidation reactions can be used to introduce a vast array of functionalities. For example, Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), allows for the coupling of the carboxylic acid with various alcohols under mild conditions. uva.nl Similarly, peptide coupling reagents can be employed to form amide bonds with a wide range of primary and secondary amines, yielding diverse carboxamide analogues.

Diversification via Cross-Coupling Reactions

The bromine atom at the C-7 position is arguably the most powerful handle for structural diversification. It serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki-Miyaura Coupling: This reaction enables the coupling of the 7-bromo position with a wide variety of aryl or vinyl boronic acids or esters. This is a robust and widely used method for creating biaryl linkages, significantly expanding the structural complexity of the molecule. nih.gov

Stille Coupling: The reaction with organostannanes (organotin compounds) is another effective method for forming C-C bonds and is tolerant of many functional groups. nih.gov

Heck Coupling: This reaction couples the 7-bromo position with alkenes, introducing alkenyl side chains onto the aromatic ring of the chromene scaffold. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the 7-bromo position with various amines, providing access to 7-amino-2H-chromene derivatives.

The strategic application of these cross-coupling reactions can generate a large library of analogues from a single, common intermediate, as summarized in the table below.

Cross-Coupling ReactionCoupling PartnerBond FormedResulting Structure
Suzuki-MiyauraR-B(OH)₂ / R-B(OR')₂C-C (Aryl/Vinyl)7-Aryl/Vinyl-2H-chromene derivative
StilleR-Sn(Alkyl)₃C-C (Aryl/Vinyl/Alkyl)7-Substituted-2H-chromene derivative
HeckAlkene (H₂C=CHR)C-C (Alkenyl)7-Alkenyl-2H-chromene derivative
Buchwald-HartwigAmine (R₂NH)C-N7-Amino-2H-chromene derivative

By combining these derivatization strategies—modification of the carboxylic acid and cross-coupling at the 7-position—a vast and structurally diverse library of this compound analogues can be systematically synthesized for further investigation.

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Bromo 2h Chromene 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide initial, crucial information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

For the 7-bromo-2H-chromene-3-carboxylic acid core, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl proton, and the methylene (B1212753) protons of the chromene ring. The bromine atom at the C7 position will influence the chemical shifts of the adjacent aromatic protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm), although it can be exchangeable with deuterated solvents.

The ¹³C NMR spectrum will complement this by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically in the 165-185 ppm range). The carbons of the aromatic ring will have their chemical shifts influenced by the bromine substituent and the fused heterocyclic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a generalized prediction as experimental data is not readily available. Chemical shifts are referenced to TMS at 0.00 ppm.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4Singlet, ~7.5-8.0-
H5Doublet, ~7.4-7.6~128-132
H6Doublet of doublets, ~7.2-7.4~125-129
H8Doublet, ~7.6-7.8~118-122
-CH₂- (at C2)Singlet, ~5.0-5.5~65-70
-COOHBroad singlet, ~10-13-
C2-~65-70
C3-~120-125
C4-~130-135
C4a-~120-125
C5-~128-132
C6-~125-129
C7-~115-120
C8-~118-122
C8a-~150-155
-COOH-~165-175

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the coupled aromatic protons (H5, H6, and H8), helping to definitively assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of the carbon signals based on the already assigned proton signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.

For this compound, the most prominent IR absorption bands would be due to the O-H stretch of the carboxylic acid, which appears as a very broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid would be observed in the 1320-1210 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range, and the C-Br stretching vibration would appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

Raman spectroscopy would also be sensitive to these vibrations, particularly the non-polar C=C and C-Br bonds, providing complementary information to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for 7-Bromo-2-oxo-2H-chromene-3-carboxylic Acid (Note: Data for the -oxo derivative is provided as a representative example.)

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch3300-2500 (broad)
Aromatic C-HStretch3100-3000
Carbonyl C=OStretch1738-1691
Aromatic C=CStretch1610-1581
Carboxylic Acid C-OStretch1406-1293
C-BrStretch~600-500

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (as COOH or CO₂ and H₂O) and cleavages of the chromene ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₁₀H₇BrO₃)

Adduct Predicted m/z (⁷⁹Br) Predicted m/z (⁸¹Br)
[M+H]⁺254.9651256.9631
[M+Na]⁺276.9471278.9450
[M-H]⁻252.9505254.9485

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and in this case, also bromine) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the empirical and molecular formula of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₇BrO₃)

Element Atomic Mass Theoretical Percentage (%)
Carbon (C)12.0147.09
Hydrogen (H)1.012.77
Bromine (Br)79.9031.33
Oxygen (O)16.0018.82

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure Determination

When a compound can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For this compound, an X-ray crystal structure would confirm the planarity of the chromene ring system, the conformation of the carboxylic acid group, and how the molecules pack in the crystal lattice, likely through hydrogen bonding between the carboxylic acid moieties. While no crystal structure for the title compound is currently published, studies on similar coumarin-3-carboxylic acid derivatives have shown the utility of this technique in confirming their molecular geometry and supramolecular assembly. nih.gov

Computational Chemistry and Theoretical Investigations of 7 Bromo 2h Chromene 3 Carboxylic Acid

Electronic Structure and Quantum Chemical Calculations (e.g., DFT Studies)

The electronic structure of 7-bromo-2H-chromene-3-carboxylic acid is a subject of significant interest in computational chemistry, primarily investigated through quantum chemical calculations such as Density Functional Theory (DFT). These studies provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties. DFT methods, particularly with hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic parameters. researchgate.netnih.gov

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. physchemres.org For chromene derivatives, the presence of electron-withdrawing substituents generally lowers both HOMO and LUMO energy levels, which can affect the energy gap and, consequently, the molecule's kinetic stability and electronic absorption properties. bohrium.com Molecular Electrostatic Potential (MEP) surfaces are also calculated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of Chromene Derivatives from Theoretical Calculations
ParameterDescriptionPredicted Impact of 7-Bromo Substitution
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Lowered energy due to inductive withdrawal.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Lowered energy, potentially more than HOMO.
Energy Gap (ΔE)Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.May be altered, affecting reactivity and UV-Vis absorption.
Dipole Moment (µ)Measure of the overall polarity of the molecule.Increased due to the polar C-Br bond.
NBO ChargesPartial atomic charges calculated by Natural Bond Orbital analysis.Negative charge on Br; altered charges on adjacent carbons.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its biological and chemical behavior. The primary source of conformational isomerism in this molecule arises from the rotation around the single bond connecting the carboxylic acid group to the chromene ring (C3-Ccarboxyl).

Potential Energy Surface (PES) scans are performed using quantum chemical methods to identify stable conformers (local minima) and the energy barriers separating them. For the related chromone-3-carboxylic acid, PES scans have identified stable rotamers corresponding to different orientations of the carboxylic acid group. researchgate.net A similar approach for the 7-bromo derivative would reveal how the bromine substituent might influence the relative energies of these conformers through steric or electronic interactions. The most stable conformer is typically the one that minimizes steric hindrance and optimizes intramolecular interactions, such as potential hydrogen bonding.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights that are complementary to static quantum chemical calculations. researchgate.net MD simulations on chromene derivatives can reveal the stability of different conformations in various environments (e.g., in a solvent). nih.gov For this compound, MD simulations could track the rotational dynamics of the carboxylic acid group, the flexibility of the dihydropyran ring, and its interactions with solvent molecules. Such simulations are particularly valuable for understanding how the molecule might bind to a biological target, as they can explore the conformational space the molecule adopts in a dynamic solvated state.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be validated against experimental data to confirm molecular structures. DFT calculations are widely used to predict NMR (1H and 13C) chemical shifts and IR (infrared) vibrational frequencies. researchgate.netnih.gov

For this compound, theoretical 1H and 13C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then compared with experimental spectra. Protons on the aromatic ring are particularly sensitive to the electronic effects of the bromine substituent. The electron-withdrawing nature of bromine is expected to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). mdpi.com Similarly, the 13C chemical shifts of the carbon atoms in the benzene (B151609) ring will be altered, especially the carbon directly bonded to the bromine (C7). Protons on carbon atoms adjacent to a carbonyl group typically resonate near 2.0-3.0 ppm. libretexts.org

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies are often scaled by a factor (e.g., 0.98) to better match experimental values. researchgate.net The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band (around 2500–3300 cm⁻¹) and a strong C=O stretching band (around 1700–1725 cm⁻¹). echemi.com The position of the carbonyl peak can be influenced by conjugation and substituents on the aromatic ring. spectroscopyonline.comyoutube.com The presence of the bromine atom is expected to cause minor shifts in these characteristic frequencies and introduce a C-Br stretching vibration at a lower wavenumber. Comparing the computed spectrum with an experimental one helps in the detailed assignment of vibrational modes. researchgate.net

Table 2: Predicted and Typical Experimental Spectroscopic Data for this compound
Spectroscopy TypeFunctional Group/ProtonPredicted/Typical Chemical Shift or FrequencyComment
1H NMRCarboxylic Acid (-COOH)~12 ppmTypically a broad singlet, highly deshielded. youtube.com
1H NMRAromatic Protons (H5, H6, H8)7.0 - 8.5 ppmChemical shifts are influenced by the electronic effect of the bromine substituent. mdpi.com
13C NMRCarbonyl Carbon (C=O)160 - 180 ppmStrongly deshielded due to the attached oxygens. libretexts.org
13C NMRC7 (C-Br)~115 - 125 ppmShift influenced directly by the attached bromine.
IRO-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹Very broad due to hydrogen bonding. echemi.com
IRC=O Stretch (Carboxylic Acid)1700 - 1725 cm⁻¹Strong, sharp absorption. spectroscopyonline.com

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. youtube.com For reactions involving this compound, DFT calculations can be used to model reaction pathways, identify intermediates, and calculate the structures and energies of transition states. acs.org

The prediction of reaction selectivity and rates is a significant challenge where computational methods are invaluable. nih.gov For instance, in an electrophilic aromatic substitution on the benzene ring of the chromene scaffold, calculations can predict the most likely site of substitution by comparing the activation energies for attack at different positions. The bromine at C7, being an ortho-, para-director (due to resonance) but deactivating (due to induction), would create a complex reactivity profile that theory can help unravel.

By locating the transition state—a first-order saddle point on the potential energy surface with one imaginary frequency—researchers can calculate the activation energy (the energy difference between the transition state and the reactants). youtube.com This provides a quantitative measure of the reaction barrier, allowing for predictions of reaction feasibility and kinetics. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. These computational approaches have been applied to various reactions of chromene derivatives, providing deep mechanistic insights. acs.org

In Silico Structure-Reactivity and Structure-Property Relationships

In silico methods are essential for establishing relationships between a molecule's structure and its chemical reactivity or biological properties, often through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

The chemical reactivity of this compound can be predicted by correlating its structural and electronic features with known reactivity patterns. Computational methods allow for the calculation of various molecular descriptors that quantify these features. For example, frontier orbital energies (HOMO and LUMO) and the MEP can predict sites susceptible to electrophilic or nucleophilic attack.

The bromine atom at the 7-position is a critical substituent that modulates the properties of the entire chromene scaffold through a combination of electronic and steric effects.

Electronic Effects: The electronic influence of a substituent is a combination of inductive and resonance effects.

Inductive Effect: Due to its high electronegativity, bromine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic substitution.

Resonance Effect: The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system (+R effect). This resonance effect increases the electron density at the ortho and para positions (C6 and C8) relative to the meta position (C5).

Computational methods can quantify these competing effects. For example, analysis of calculated atomic charges and frontier orbital densities can show the net result of these influences on the electron distribution within the molecule. bohrium.comrsc.org

Steric Effects: Steric effects relate to the spatial arrangement of atoms and the hindrance caused by bulky groups. numberanalytics.com The bromine atom is significantly larger than a hydrogen atom. Its presence at C7 can sterically hinder the approach of reactants to the adjacent C6 and C8 positions. youtube.com This steric hindrance can influence the regioselectivity of reactions, favoring attack at the less hindered para-position (C8) over the more crowded ortho-position (C6). Furthermore, steric clashes can affect the preferred conformation of the molecule, particularly the orientation of the carboxylic acid group, which could in turn influence its reactivity and intermolecular interactions. numberanalytics.com

Table 3: Summary of Substituent Effects of the 7-Bromo Group on the Chromene Scaffold
Effect TypeDescriptionImpact on Reactivity and Properties
Inductive (-I)Electron withdrawal through sigma bonds due to bromine's electronegativity.Deactivates the aromatic ring towards electrophilic attack; increases acidity of the carboxylic acid group.
Resonance (+R)Electron donation from bromine's lone pairs into the π-system.Directs incoming electrophiles to the ortho (C6, C8) and para positions.
Steric HindranceSpatial bulk of the bromine atom.May disfavor reactions at the adjacent C6 and C8 positions; can influence molecular conformation. youtube.com

Strategic Applications of 7 Bromo 2h Chromene 3 Carboxylic Acid As a Versatile Synthon in Complex Organic Synthesis

Building Block in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to molecular diversity. The structural features of 7-bromo-2H-chromene-3-carboxylic acid make it an intriguing candidate for participation in such reactions. Although specific examples detailing the use of this compound in MCRs are not extensively documented, the known reactivity of related chromene and coumarin (B35378) derivatives provides a strong basis for its potential applications.

For instance, three-component reactions involving 7-hydroxycoumarin derivatives, acetylenic esters, and aromatic aldehydes have been reported to yield complex coumarin-based scaffolds. scielo.br It is conceivable that this compound could be employed in analogous MCRs, where the carboxylic acid moiety could be pre-activated or participate directly in the reaction cascade. The bromine substituent on the aromatic ring offers a valuable handle for post-MCR modifications, further expanding the structural diversity of the resulting products. The general reactivity of chromenes in MCRs, often initiated by a Knoevenagel condensation followed by a Michael addition, suggests that this compound could serve as a key component in the synthesis of functionalized 4H-chromene derivatives. jcsp.org.pknih.gov

Precursor for the Construction of Advanced Polycyclic and Fused Heterocyclic Systems

The development of novel polycyclic and fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science. This compound serves as an excellent starting material for the construction of such intricate molecular frameworks. The bromine atom at the 7-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents. These transformations can be strategically employed to build complex polycyclic structures.

Furthermore, the carboxylic acid at the 3-position can be converted into a range of other functional groups, such as amides, esters, and ketones, which can then participate in intramolecular cyclization reactions to form fused heterocyclic rings. For example, the synthesis of various heterocyclic systems has been achieved using 3-acetyl-6-bromo-2H-chromen-2-one as a precursor, highlighting the utility of the bromo-substituted chromene scaffold in constructing fused pyrazoles, thiazoles, and other heterocycles. mdpi.com Analogous strategies can be envisioned for this compound, where the carboxylic acid could be transformed into a suitable functional group to facilitate intramolecular cyclization and the formation of novel fused systems, such as chromeno-pyridines or -quinolines. nih.gov

Design and Synthesis of Chemical Probes and Ligands for Mechanistic Investigations

Chemical probes and ligands are indispensable tools for elucidating biological pathways and validating drug targets. The this compound scaffold provides a promising starting point for the design and synthesis of such molecules. The bromine atom can serve as a site for the introduction of photoreactive groups, affinity tags, or fluorescent labels, which are essential components of many chemical probes.

A study on the interaction of a closely related derivative, 7-hydroxy-2-imino-2H-chromene-3-carboxylic acid (4-bromo-phenyl)-amide, with the main protease of SARS-CoV-2 demonstrated the potential of this scaffold to be developed into specific enzyme inhibitors. researchgate.net This suggests that amides derived from this compound could be explored as ligands for a variety of protein targets. The development of chemical probes for bromodomains, which are key regulators of gene expression, is an active area of research. nih.govnih.gov The inherent "bromo" substitution in this compound makes it an intriguing, albeit not directly targeting, scaffold for the synthesis of libraries of compounds to be screened against bromodomain-containing proteins.

Integration into Diversity-Oriented Synthesis and Combinatorial Library Development

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for high-throughput screening and the discovery of novel biological functions. youtube.com The orthogonal reactivity of the different functional groups in this compound makes it an ideal building block for DOS and the construction of combinatorial libraries.

The carboxylic acid can be readily coupled with a diverse set of amines or alcohols to introduce appendage diversity. Simultaneously or sequentially, the bromine atom can be functionalized via various cross-coupling reactions to introduce skeletal diversity. This dual functionalization strategy allows for the rapid generation of a large number of distinct compounds from a common core structure. The optimization of the synthesis of chromone-2-carboxylic acids for the development of diversity-oriented libraries has been reported, underscoring the value of this class of compounds in drug discovery. nih.gov By leveraging the reactivity of both the carboxylic acid and the bromine atom, this compound can be effectively integrated into split-and-pool synthesis strategies to create large and diverse combinatorial libraries for biological screening.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-bromo-2H-chromene-3-carboxylic acid in laboratory settings?

  • Methodological Answer:

  • Storage: Store in airtight, corrosion-resistant containers at 0–6°C to prevent decomposition or unintended reactions .
  • Handling: Use explosion-proof equipment and avoid static discharge, as brominated aromatic compounds may pose flammability risks. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Emergency Response: For accidental exposure, rinse skin with water for 15 minutes and seek medical attention. Use activated charcoal for ingestion, followed by immediate consultation with a poison control center .

Q. What synthetic routes are commonly employed for the preparation of brominated chromene-3-carboxylic acid derivatives?

  • Methodological Answer:

  • Coumarin Core Formation: Ultrasound-assisted cyclization in aqueous media (e.g., Knoevenagel condensation of salicylaldehydes with brominated malonic acid derivatives) can yield chromene scaffolds .
  • Bromination Strategies: Electrophilic bromination using Br₂ or N-bromosuccinimide (NBS) at the C7 position of preformed chromene-3-carboxylic acid derivatives. Optimize reaction temperature (0–25°C) to minimize side products .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer:

  • Spectroscopy:
  • ¹H/¹³C NMR: Compare chemical shifts with analogous compounds (e.g., 7-substituted chromenes). The bromine substituent induces deshielding (~δ 7.5–8.5 ppm for aromatic protons) .
  • IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl absorption (~1680–1720 cm⁻¹) .
  • X-ray Crystallography: Resolve crystal structure to verify bromine positioning and hydrogen-bonding patterns (e.g., dimeric carboxylic acid interactions) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reactivity of the bromine substituent in this compound under varying conditions?

  • Methodological Answer:

  • Nucleophilic Substitution: Test reactivity with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor progress via TLC or HPLC .
  • Photocatalytic Debromination: Exclude light during storage/experiments to prevent unintended C-Br bond cleavage. Use controlled UV irradiation studies to quantify decomposition kinetics .
  • Cross-Coupling Reactions: Explore Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ catalyst. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) for high yields .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of brominated chromene derivatives?

  • Methodological Answer:

  • Multi-Technique Validation: Combine NMR (²D-COSY, HSQC) with high-resolution mass spectrometry (HRMS) to distinguish regioisomers or tautomeric forms .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
  • Crystallographic Analysis: Resolve ambiguous NOE correlations or coupling constants via single-crystal X-ray diffraction .

Q. What methodologies are suitable for studying the photophysical properties of this compound?

  • Methodological Answer:

  • Fluorescence Spectroscopy: Measure emission spectra (λ_ex = 350–400 nm) in solvents of varying polarity to assess solvatochromism. Quenching studies with iodide ions can probe accessibility of the chromene ring .
  • UV-Vis Titration: Evaluate pH-dependent absorbance shifts (carboxylic acid deprotonation) to determine pKa values .
  • TD-DFT Calculations: Model excited-state transitions to correlate experimental spectra with electronic structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.